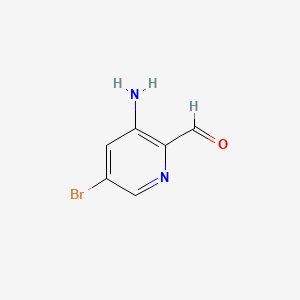

3-Amino-5-bromopicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGAGUYLIVTKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289168-19-9 | |

| Record name | 3-Amino-5-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 5 Bromopicolinaldehyde and Its Precursors

Strategies for Introducing Amino and Bromo Substituents on the Pyridine (B92270) Ring

The precise placement of amino and bromo groups on the pyridine core is critical for the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, including amination and bromination reactions on appropriately substituted pyridine precursors.

Amination Approaches

The introduction of an amino group at the 3-position of the pyridine ring can be accomplished through several methods, most notably by the reduction of a nitro-pyridine precursor or through modern cross-coupling reactions.

A common and effective method for synthesizing aminopyridines is the reduction of the corresponding nitro-pyridines. For instance, the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a related compound, involves the catalytic hydrogenation of a nitro-pyridine precursor. nih.gov This method is widely applicable for the preparation of various amino-substituted pyridines. nih.gov

The general transformation involves the following reaction: NO₂-Pyridine → NH₂-Pyridine

Key aspects of this methodology include:

Catalysts: Catalytic hydrogenation is a frequently employed technique. nih.gov

Reaction Conditions: The reaction typically proceeds under controlled temperature and pressure in the presence of a suitable solvent.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.orgchemrxiv.org This reaction is instrumental in synthesizing N-arylamines and is widely used in the preparation of pharmaceuticals and fine chemicals. maynoothuniversity.ie The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. chemrxiv.org

This methodology has been successfully applied to a broad range of aryl and heteroaryl chlorides and bromides using aqueous ammonia (B1221849) and a hydroxide (B78521) base, demonstrating high selectivity for the primary arylamine. nih.gov The development of specialized phosphine (B1218219) ligands, such as KPhos and AdBippyPhos, has been crucial in suppressing side reactions and achieving high yields for a variety of substrates, including electron-deficient aryl bromides and various heteroaryl halides. maynoothuniversity.ienih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)₂ / (±)-BINAP | NaOt-Bu | Toluene (B28343) | 110 | 88 | maynoothuniversity.ie |

| Pd(dba)₂ / (±)-BINAP | NaOt-Bu | TMO | 110 | 82 | maynoothuniversity.ie |

| Pd(dba)₂ / (±)-BINAP | Cs₂CO₃ | Toluene | 110 | 38 | maynoothuniversity.ie |

| Pd(dba)₂ / (±)-BINAP | Cs₂CO₃ | TMO | 110 | 48 | maynoothuniversity.ie |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | - | 100 | - | googleapis.com |

Reduction of Nitro-Pyridines to Amino-Pyridines

Bromination Strategies

The introduction of a bromine atom at the 5-position of the pyridine ring is a key step. This is often achieved through electrophilic bromination of an appropriately substituted pyridine derivative. For example, the synthesis of 5-Bromo-3-(dimethylamino)picolinaldehyde involves the bromination of 3-(dimethylamino)picolinaldehyde using a bromine source like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (B109758) at low temperatures to control reactivity. Similarly, 2-amino-5-bromopyridine (B118841) can be synthesized by the bromination of 2-aminopyridine. google.com

Methodologies for Formyl Group Installation and Modification

The formyl group (-CHO) at the 2-position is a crucial feature of 3-Amino-5-bromopicolinaldehyde. Its installation can be achieved through various synthetic routes.

One common strategy is the oxidation of a corresponding methyl group. For instance, various substituted pyridine-2-carboxaldehydes have been generated by the oxidation of the corresponding picolines (methylpyridines) using selenium dioxide. nih.gov Another approach involves the oxidation of a primary alcohol. The synthesis of (3-amino-5-bromopyridin-2-yl)methanol, a direct precursor, has been documented, which can then be oxidized to the desired aldehyde. google.commolport.comechemi.com

Alternatively, formylation reactions can be employed. The formylation of amines using reagents like formic acid is a well-established method. nih.gov More specific to pyridine systems, the selective formylation of 5-bromo-2-iodopyridine (B1269129) can be achieved by first forming a Grignard reagent, which then reacts with a formylating agent. researchgate.net

Multi-component Reaction Pathways Utilizing this compound

This compound is a versatile substrate for multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. thieme-connect.comthieme-connect.com The presence of both an amino and an aldehyde group allows it to participate in various MCRs.

One notable example is the Pictet-Spengler reaction. This reaction has been utilized in the synthesis of complex tricyclic indazoles where 5-bromopicolinaldehyde is a key reactant. nih.gov In some instances, the reaction is followed by a Buchwald-Hartwig amination to install further functionality. nih.gov The sterically demanding nature of 3-bromopicolinaldehyde has been shown to influence the diastereoselectivity of such cyclization reactions. mdpi.com

The aldehyde functionality also enables its use in Ugi-type three-component reactions (Ugi-3CR), which typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. thieme-connect.comthieme-connect.com

| Reaction Type | Key Reactants | Product Type | Reference |

| Pictet-Spengler | Tryptamine (B22526) derivatives, 5-bromopicolinaldehyde | Tricyclic indazoles | nih.gov |

| Pictet-Spengler | Tryptophan-based precursors, 3-bromopicolinaldehyde | Polycyclic β-carbolines | mdpi.com |

Catalytic Systems in the Synthesis of this compound and its Analogues

The synthesis of this compound and its structural analogues often relies on powerful cross-coupling reactions to introduce the key amino functionality. Catalytic systems, predominantly based on palladium and copper, are instrumental in achieving these transformations efficiently. These methods typically involve the amination of a corresponding bromo- or halo-pyridine precursor.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands out as a versatile and widely adopted method. This reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines. In the context of synthesizing analogues of this compound, various palladium catalysts and phosphine ligands have been successfully employed. For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has proven effective for the amination of 2-bromopyridines, especially when dealing with volatile amines in a sealed tube system. acs.org

More advanced catalytic systems involve the use of specialized, bulky electron-rich phosphine ligands that significantly enhance the efficiency of the amination of pyridyl halides. Ligands such as RuPhos and BrettPhos, often used as pre-formed palladium precatalysts, have shown outstanding performance in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines. nih.gov Specifically, the BrettPhos third-generation palladium precatalyst has been successfully utilized in the Buchwald amination to install an amino-azetidine group on a molecule containing the 5-bromopicolinaldehyde moiety. nih.gov These catalysts are effective even with challenging substrates, such as unprotected aminopyridines, which have the potential to inhibit the catalyst. nih.gov Another approach involves conducting the palladium-catalyzed amination on a solid support, such as KF-alumina, which can circumvent the need for a strong base like sodium tert-butoxide. nbu.ac.in

The following table summarizes representative palladium-based catalytic systems used in the synthesis of aminopyridine derivatives analogous to this compound.

Table 1: Palladium-Based Catalytic Systems for Amination of Halopyridines | Catalyst Precursor | Ligand | Base | Substrate Example | Amine Source | Key Features | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | dppp (B1165662) | NaOt-Bu | 2-Bromopyridine | Volatile amines | Effective for volatile amines in a sealed tube. acs.org | | Pd₂(dba)₃ | XPhos, RuPhos | LiHMDS | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst identified as superior for secondary amines. nih.gov | | BrettPhos Precatalyst | BrettPhos | LiHMDS | 3-Bromo-2-aminopyridine | Cyclopentylamine | Outperforms other systems for branched primary amines. nih.gov | | BrettPhos Precatalyst | NaOt-Bu | Derivative of 5-bromopicolinaldehyde | Amino-azetidine | Used for late-stage functionalization. nih.gov | | Pd₂(dba)₃ | (Not specified) | KF-Alumina | Bromopyridines | Various amines | Solid-phase reaction avoiding strong soluble bases. nbu.ac.in |

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a classical and still highly relevant alternative to palladium-based methods. These systems are often more cost-effective. A common catalytic system involves the use of a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in the presence of a ligand and a base. mdpi.comrsc.org For the amination of bromopyridine derivatives, a system comprising Cu₂O, aqueous ammonia as the amine source, and N,N'-dimethylethylenediamine (DMEDA) as a ligand in a solvent like ethylene (B1197577) glycol has been shown to be effective under relatively mild conditions. rsc.orgresearchgate.net The choice of ligand is crucial, and various diamines and amino acids can serve this role. encyclopedia.pub While highly effective for many substrates, copper-catalyzed systems can sometimes be less reactive for certain bromopyridines compared to their palladium counterparts. mdpi.com

Another catalytic route to aminopyridines involves the reduction of a corresponding nitropyridine. For instance, 2,3-diaminopyridines can be prepared by the catalytic reduction of 2-amino-3-nitro-5-halopyridines. This transformation can be achieved using a palladium catalyst (e.g., Pd on carbon) under a hydrogen atmosphere or with a copper catalyst in the presence of aqueous ammonia at elevated temperatures. google.comgoogle.com

The table below outlines typical copper-based catalytic systems for the amination of bromopyridines.

Table 2: Copper-Based Catalytic Systems for Amination of Halopyridines

| Catalyst | Ligand | Base | Substrate Example | Amine Source | Solvent |

|---|---|---|---|---|---|

| Cu₂O | DMEDA | K₂CO₃ | 2-Bromopyridine | Aqueous NH₃ | Ethylene glycol |

| CuI | N,N'-dimethylcyclohexane-1,2-diamine | (Not specified) | 2-Amino-3-bromopyridine | (For iodide exchange) | (Not specified) |

| Copper Sulfate | (None specified) | (None specified) | 2-Chloro-3-aminopyridine | Aqueous NH₃ | (Not specified) |

Reactivity and Reaction Mechanisms of 3 Amino 5 Bromopicolinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, wherein the carbon atom is electrophilic and susceptible to attack by nucleophiles. This polarity is the foundation of its reactivity. libretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial step breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by a weak acid yields an alcohol. libretexts.org If the attacking nucleophile is neutral, it may require a subsequent deprotonation step to stabilize the product. libretexts.org

A key stereochemical outcome of this reaction is that the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org If the groups attached to the carbonyl are not identical, this process can create a new chiral center. libretexts.org

Table 1: Overview of Nucleophilic Addition to the Aldehyde Group

| Reaction Type | Attacking Species | Intermediate | Final Product (General) |

| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, organolithium, hydride) | Tetrahedral Alkoxide | Alcohol |

Condensation reactions of the aldehyde group are crucial for forming new carbon-nitrogen and carbon-carbon bonds. A prominent example is the formation of a Schiff base (or imine), which occurs when the aldehyde reacts with a primary amine. jetir.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. jetir.orgnih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be refluxed to drive the condensation. jocpr.comresearchgate.net

A more complex and synthetically powerful condensation is the Pictet-Spengler reaction. Research has shown that related compounds like 5-bromopicolinaldehyde can undergo this reaction. nih.gov In this process, a β-arylethylamine cyclizes onto an aldehyde. The initial step is the condensation of the amine onto the aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form a new heterocyclic ring system. nih.gov

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate, chromium trioxide, and hydrogen peroxide. liverpool.ac.uk The oxidation of 3-Amino-5-bromopicolinaldehyde would yield 3-Amino-5-bromopicolinic acid.

Conversely, the aldehyde group can be reduced to a primary alcohol. This is typically accomplished using hydride-based reducing agents. ambeed.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. nih.gov The reduction of this compound results in the formation of (3-amino-5-bromopyridin-2-yl)methanol.

Table 2: Summary of Aldehyde Group Transformations

| Transformation | Reagent Class | Example Reagents | Product Functional Group |

| Nucleophilic Addition | Organometallics, Hydrides | RMgX, RLi, NaBH₄ | Alcohol |

| Condensation | Primary Amines | R-NH₂ | Imine (Schiff Base) |

| Oxidation | Oxidizing Agents | KMnO₄, H₂O₂ | Carboxylic Acid |

| Reduction | Reducing Agents | NaBH₄, LiAlH₄ | Primary Alcohol |

Oxidation to Carboxylic Acids

Reactivity of the Amino Functional Group

The 3-amino group is a primary amine attached to the pyridine (B92270) ring. cymitquimica.com As a functional group, it is nucleophilic due to the lone pair of electrons on the nitrogen atom. This makes it reactive towards a range of electrophiles. Typical reactions involving primary aromatic amines include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups.

Reactivity and Substitution of the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is a key site for synthetic modification, particularly through modern cross-coupling reactions. While it is generally unreactive towards classical nucleophilic aromatic substitution, it serves as an excellent handle for palladium-catalyzed transformations.

Detailed research findings demonstrate the utility of similar bromo-pyridine scaffolds in several important reactions:

Suzuki Coupling: This reaction pairs the bromo-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. For instance, 5-bromo-2-(chloromethyl)pyridine (B63289) has been successfully coupled with various phenylboronic acids. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It allows for the coupling of the bromo-pyridine with an amine. This method has been used to install an amino-azetidine group onto a pyridine ring, displacing a bromine atom in the process. nih.gov

Hartwig Fluorination: In some synthetic routes, the bromine can be replaced with a fluorine atom using specific fluorinating agents like AgF₂ in the presence of a suitable catalyst. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyridine with a terminal alkyne, catalyzed by palladium and copper complexes, to form a new carbon-carbon bond. ucl.ac.uk

These reactions highlight the bromine atom's role as a versatile leaving group, enabling the introduction of a wide array of substituents onto the pyridine core.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a plausible reaction pathway for this compound, primarily involving the displacement of the bromide at the C5 position. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. The reactivity is further modulated by the substituents. The amino group at C3 is strongly electron-donating, which generally deactivates the ring towards nucleophilic attack by increasing electron density. Conversely, the aldehyde at C2 is electron-withdrawing, which tends to activate the ring.

In related chloro-substituted pyridines, the chlorine atom can be displaced by nucleophiles like pyrrolidine (B122466) under pressure and high temperature. ambeed.com For bromo-phenyl groups in general, standard nucleophilic aromatic substitution can be employed to replace the bromine with groups like cyanide, using reagents such as potassium cyanide. google.com While specific examples for this compound are not extensively documented in peer-reviewed literature, the general principles of SNAᵣ on halogenated pyridines suggest that forcing conditions (e.g., high temperature, strong nucleophiles) would likely be required to displace the bromide, especially given the deactivating influence of the C3-amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is one of the most significant applications of this scaffold in synthetic chemistry.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org This reaction is widely used to form biaryl structures and other C-C bonds under relatively mild conditions. libretexts.orgmdpi.com The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are limited, the reaction is broadly applicable to aryl bromides. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.net Nickel catalysts have also emerged as a cost-effective alternative to palladium for coupling challenging substrates. For related bromopyridine substrates, various palladium catalysts and bases have been successfully employed.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose | Citations |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Forms the active Pd(0) species for the catalytic cycle. | libretexts.org |

| Ligand | PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and facilitates the reaction steps. | |

| Base | Na₂CO₃, K₃PO₄, CsF, K₂CO₃ | Activates the organoboron reagent for transmetalation. | libretexts.orgresearchgate.net |

| Solvent | Dioxane, Toluene (B28343), Water/Ethanol mixtures | Solubilizes reactants and facilitates the reaction. | researchgate.net |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the organic group to be coupled to the pyridine ring. | libretexts.org |

The electronic nature of the substituents on this compound would influence its reactivity. The electron-donating amino group increases electron density on the ring, which can sometimes slow the initial oxidative addition step compared to more electron-deficient aryl halides.

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organohalide with an organotin (stannane) reagent. organic-chemistry.orgwikipedia.org The reaction is valued for its tolerance of a wide variety of functional groups, and the stability of the organostannane reagents to air and moisture. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A key advantage of the Stille reaction is its applicability to a wide range of substrates. organic-chemistry.org Research has demonstrated the successful Stille coupling of the related isomer, 6-bromopicolinaldehyde, with 2-(tributylstannyl)pyridine (B98309) using a Pd(PPh₃)₄ catalyst in refluxing toluene to form a bipyridyl product. nih.gov This indicates that the bromo-picolinaldehyde scaffold is well-suited for this transformation. Additives such as copper(I) salts or fluoride (B91410) ions can accelerate the reaction rate, with fluoride believed to form a hypervalent tin species that undergoes transmetalation more rapidly. harvard.edu

Table 2: Example of Stille Coupling with a Related Bromopicolinaldehyde

| Aryl Halide | Organostannane | Catalyst | Solvent | Conditions | Product | Yield | Citation |

|---|

This precedent strongly suggests that this compound would undergo similar Stille couplings at the C5 position to generate diverse substituted aminopyridine derivatives.

Suzuki-Miyaura Coupling

Interplay of Functional Groups and Regioselectivity

The three functional groups on the this compound ring each play a distinct role, leading to high regioselectivity in its reactions.

Aldehyde (-CHO) at C2: This group is the primary site for nucleophilic attack by amines and other nucleophiles. It is the key functional group for condensation reactions that initiate intramolecular cyclizations, such as the Pictet-Spengler reaction. nih.govmdpi.com

Amino (-NH₂) at C3: This electron-donating group influences the electronic properties of the ring, affecting the rates of cross-coupling and substitution reactions at other positions. ambeed.com Its nucleophilic character also allows it to participate directly in cyclization reactions, though this is less common than reactions involving the aldehyde.

Bromo (-Br) at C5: This position is the main site for reactions that form new C-C bonds, such as palladium-catalyzed Suzuki and Stille couplings. mdpi.comnih.gov Its replacement leaves the amino-aldehyde core intact for further transformations.

This functional group arrangement allows for sequential and highly controlled synthetic strategies. For instance, a cross-coupling reaction can first be performed at the C5-bromo position, followed by a cyclization reaction involving the C2-aldehyde, demonstrating excellent regiochemical control. nih.gov

Intramolecular Cyclization and Heterocycle Formation Pathways

The aldehyde group of this compound is a key anchor for building complex heterocyclic systems through intramolecular cyclization.

A prominent example is the Pictet-Spengler reaction . This reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by an acid-catalyzed electrophilic ring closure to form a tetrahydroisoquinoline or a related heterocyclic system like a tetrahydro-β-carboline. wikipedia.orgebrary.net The reaction proceeds through the formation of an iminium ion, which is a powerful electrophile that enables the cyclization. ebrary.net

While this compound itself is not the most cited aldehyde, its close analogues are frequently used. For example, 5-bromopicolinaldehyde readily undergoes Pictet-Spengler cyclization to form tricyclic indazoles. nih.gov In another study, the related 3-bromopicolinaldehyde was used in a cyclization reaction, and due to its steric properties, it afforded a single trans diastereomer in high yield (80-87%). mdpi.com This highlights the potential for achieving high diastereoselectivity. The reaction can be catalyzed by acids like acetic acid or triflic acid. nih.govmdpi.comacs.org

Beyond the Pictet-Spengler reaction, the aldehyde functionality can participate in other intramolecular cyclizations. Ugi multicomponent reactions, for example, can produce linear adducts which then undergo intramolecular cyclization to form various lactams (cyclic amides). thieme-connect.comthieme-connect.com This demonstrates the broader utility of the picolinaldehyde moiety in constructing diverse heterocyclic frameworks.

Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The structure of 3-Amino-5-bromopicolinaldehyde is primed for the synthesis of a wide array of complex heterocyclic frameworks. Chemists utilize this compound as a starting material or key intermediate in multi-step syntheses. For instance, related picolinaldehydes are employed in reactions like the Pictet-Spengler reaction to construct tricyclic indazole systems. nih.gov Furthermore, derivatives such as 6-bromopicolinaldehyde participate in one-pot, three-component condensation reactions to yield intricate structures like 1,2,3-triazole tethered pyridine (B92270) cores, highlighting the utility of this class of compounds in building diverse heterocyclic libraries. heteroletters.org

Role in the Preparation of Pharmaceutical Intermediates

This aldehyde is a recognized intermediate in the development of pharmaceutical agents. lookchem.com Its structural features are well-suited for creating molecular scaffolds that can be modified to enhance pharmacological properties. The pyridine core is a common motif in medicinal chemistry, and the specific functional groups of this compound allow for its incorporation into potential therapeutic agents. nih.gov For example, the related 5-bromopicolinaldehyde is a key reactant in the synthesis of tricyclic indazoles that serve as the core of advanced molecules in drug discovery programs. nih.gov

Utilization in Agrochemical Synthesis

The versatility of this compound extends to the agrochemical sector. It serves as a building block in the research and development of new crop protection agents. The reactive sites on the molecule allow for the introduction of various functional groups, a common strategy in the search for new herbicides, fungicides, and insecticides.

Precursor for Bioactive Heterocycles

The compound is a direct precursor to a variety of bioactive heterocyclic molecules. The synthesis of 1,2,3-triazole-pyridine hybrids, which have shown potential as anticancer agents, can be accomplished using related bromopicolinaldehyde starting materials. heteroletters.org The ability to readily form Schiff bases and undergo further cyclization and substitution reactions makes this compound a valuable starting point for generating novel compounds with potential biological activity. science.gov

Integration into Supramolecular Architectures and Molecular Cages

Beyond its use in traditional small-molecule synthesis, derivatives of this compound are instrumental in the construction of large, highly organized supramolecular structures, including molecular cages. rsc.orgrsc.org These complex architectures are of great interest for applications in materials science, such as molecular sensing and storage. rsc.org

A significant application involves its derivative, a dithienylethene-based aldehyde (PADTE), in the metal-templated self-assembly of photochromic cages. rsc.org In a one-pot reaction, this aldehyde (L) reacts with a tris-amine precursor (A) and a metal salt, such as zinc triflate, to form intricate A₂L₃M₂-type metal-templated cages. rsc.org The process relies on the simultaneous formation of dynamic imine (C=N) bonds and coordination bonds with the metal ion, which acts as a template to direct the assembly of the cage structure. rsc.orgrsc.org These cages exhibit photochromism, meaning they can be reversibly switched between two different forms (ring-open and ring-closed isomers) using UV and visible light. rsc.org

Table 1: Components for Metal-Templated Cage Assembly

| Component Type | Specific Compound | Role in Assembly | Resulting Cage Type |

|---|---|---|---|

| Aldehyde Precursor (L) | PADTE (derived from 5-bromopicolinaldehyde) | Forms the sides of the cage | A₂L₃M₂ |

| Amine Precursor (A) | tris(2-aminoethyl)amine (Tren) | Acts as a capping unit | A₂L₃M₂ |

Data sourced from Chemical Science. rsc.org

The metal-templated cages can be transformed into purely covalent-organic cages (COCs). rsc.orgrsc.org This is achieved through the chemical reduction of the dynamic imine bonds within the cage structure to stable amine bonds, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org Following the reduction, the metal template can be removed (demetalation), leaving behind a robust, metal-free covalent cage. rsc.orgrsc.org This "coordinative-to-covalent" transformation is a powerful strategy for creating complex organic architectures that are difficult to synthesize through traditional methods. rsc.org

Table 2: Coordinative-to-Covalent Cage Transformation

| Initial Structure | Transformation Step | Final Structure | Key Feature |

|---|

Data sourced from Chemical Science. rsc.orgrsc.org

Metal-Templated Assembly of Photochromic Cages

Application in Protein Degrader Synthesis

The field of targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing small molecules to eliminate disease-causing proteins from the cell. A prominent class of these molecules is Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. google.com This ternary complex formation leads to the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. google.com

The synthesis of effective PROTACs is a complex, modular process that often relies on an empirical approach, where libraries of degraders are created by varying the ligands, linkers, and their attachment points. This modular synthesis demands a toolbox of versatile chemical building blocks that can be systematically pieced together.

This compound is a prime candidate for such a building block due to its distinct and strategically positioned reactive handles. While direct, published examples of its incorporation into a specific, named protein degrader are not prevalent, its structural features align perfectly with the synthetic requirements for constructing PROTACs.

Key Structural Features for Degrader Synthesis:

Aldehyde Group (-CHO): The aldehyde is a versatile functional group for linker attachment. It can react with amines to form imines, which can be subsequently reduced to stable secondary amines. It can also form oxime ethers through condensation with alkoxyamines, a linkage strategy that has been noted in the design of bifunctional molecules. google.com This allows for the covalent attachment of the linker portion of a PROTAC. Similar picolinaldehyde scaffolds, such as 5-bromopicolinaldehyde and 6-bromopicolinaldehyde, have been utilized in the synthesis of selective estrogen receptor degraders (SERDs) and other bifunctional molecules. nih.govgoogle.com

Bromo Substituent (-Br): The bromine atom on the pyridine ring is an ideal handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This is a common and powerful method for attaching linkers or building out the core structures of either the target-binding ligand or the E3 ligase ligand. For example, bromo-substituted aromatics are key intermediates in the synthesis of ligands for the Cereblon (CRBN) E3 ligase, such as derivatives of lenalidomide (B1683929) and pomalidomide. nih.govmedchemexpress.com

Amino Group (-NH₂): The primary amino group offers another point for modification. It can be acylated to form amide bonds or alkylated, providing an alternative site for linker attachment or for building the ligand portion of the degrader molecule.

The combination of these three functional groups makes this compound a highly valuable and adaptable scaffold. Synthetic chemists can selectively address each functional group to systematically build the complex architecture of a protein degrader. For instance, the aldehyde could be used to attach a linker, followed by a cross-coupling reaction at the bromine site to introduce the E3 ligase ligand, creating a key intermediate in a modular PROTAC synthesis. This strategic utility underscores its potential as an important component in the development of novel therapeutics based on targeted protein degradation.

Coordination Chemistry and Ligand Design

Design and Synthesis of Ligands Derived from 3-Amino-5-bromopicolinaldehyde

The aldehyde group of this compound is the primary site for synthetic modification, allowing for its conversion into more complex ligand systems through straightforward condensation reactions.

Imine or Schiff base ligands are readily synthesized through the condensation reaction between an aldehyde and a primary amine. This reaction is a cornerstone in the synthesis of multidentate ligands. For picolinaldehyde derivatives, the resulting imine nitrogen, in conjunction with the pyridine (B92270) ring nitrogen, creates a bidentate N,N' chelate site that readily coordinates to metal ions.

The synthesis involves refluxing this compound with a selected primary amine in a solvent like methanol (B129727) or ethanol (B145695). The reaction readily forms a C=N (imine) bond, yielding the Schiff base ligand. nih.goviucr.org This method is highly adaptable, and a wide variety of amines can be used to tune the steric and electronic properties of the resulting ligand. For instance, the condensation of 6-bromopicolinaldehyde with 5-bromopyridine-3,4-diamine has been reported to produce a stable Schiff base, demonstrating the viability of this synthetic route for brominated pyridine aldehydes. nih.goviucr.org Such ligands have been shown to form stable complexes with most transition metals. iucr.org

| Reaction Type | Reactants | Product Type | Key Feature | Reference |

| Condensation | This compound + Primary Amine | Imine (Schiff Base) Ligand | Formation of a C=N (azomethine) bond | nih.goviucr.org |

| Condensation | 5-bromopicolinaldehyde + Tris(2-aminoethyl)amine | Photo-responsive Cage Ligand | Self-assembly into metal-templated cages | rsc.org |

Thiosemicarbazone ligands are another important class of chelators derived from aldehyde precursors. They are formed by the reaction of an aldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives. nih.gov The reaction with this compound would proceed by condensing the aldehyde group with the terminal hydrazine (B178648) nitrogen of thiosemicarbazide.

These ligands are known for their ability to act as multidentate chelators. The resulting thiosemicarbazone derived from this compound can coordinate to a metal center through the pyridine nitrogen, the imine nitrogen, and the sulfur atom of the thiocarbonyl group. This versatile N,N,S donor set is effective in complexing with various transition metals. rsc.org Furthermore, the amino group at the 3-position of the pyridine ring could potentially participate in coordination or be a site for further functionalization. The synthesis of related pyridine-2-carboxaldehyde thiosemicarbazones has been extensively documented, highlighting their importance as inhibitors of ribonucleotide reductase and as potent ligands in coordination chemistry. nih.govrsc.org

Formation of Imine-Based Ligands

Metal Complexation Studies

Ligands derived from this compound are designed to form stable coordination complexes with various metal ions. The characterization of these complexes provides insight into their structure, bonding, and electronic properties.

The interaction between a metal ion and a ligand derived from this compound can be thoroughly investigated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the ligand to the metal center. In the case of imine-based ligands, a characteristic shift in the stretching frequency of the C=N (azomethine) bond to a lower wavenumber upon complexation indicates the participation of the imine nitrogen in bonding. internationaljournalcorner.com For thiosemicarbazone complexes, changes in the C=S stretching frequency are indicative of the sulfur atom's coordination to the metal ion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework and show shifts in proton and carbon signals upon coordination, providing detailed information about the complex's structure in solution. rsc.org

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. researchgate.netdoi.org This technique has been used to characterize related complexes, revealing monomeric, dimeric, or polymeric structures. researchgate.netdoi.org

Elemental Analysis : This method confirms the empirical formula of the synthesized complexes, ensuring the purity of the compound. rsc.org

| Technique | Information Obtained | Reference |

| IR Spectroscopy | Confirmation of ligand coordination via shifts in C=N or C=S bands | rsc.orginternationaljournalcorner.com |

| NMR Spectroscopy | Solution-state structure of diamagnetic complexes | rsc.org |

| Mass Spectrometry | Confirmation of molecular weight and composition | rsc.org |

| X-ray Crystallography | Definitive solid-state structure and coordination geometry | researchgate.netdoi.org |

| Elemental Analysis | Empirical formula and purity | rsc.org |

The electronic properties of metal complexes derived from this compound are dictated by the nature of the metal ion, its oxidation state, and the ligand field.

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex. The spectra of thiosemicarbazone complexes, for example, typically show intense absorptions in the near-UV region assigned to π–π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. rsc.org The positions and intensities of these bands provide information about the electronic structure and the HOMO-LUMO gap.

Computational Studies : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools used to complement experimental data. These calculations can predict molecular structures, analyze the nature of the frontier molecular orbitals (HOMO and LUMO), and simulate electronic absorption spectra, providing a deeper understanding of the electronic structure and bonding within the complexes. rsc.org For instance, DFT calculations on related thiosemicarbazone complexes have been used to study their molecular structures and determine that the HOMO-LUMO gaps decrease in the order Pd > Pt > Ni for a series of square planar complexes. rsc.org The bonding can also be inferred from IR data, where the absence of the N-H proton signal and the appearance of a C-S single bond frequency in thiosemicarbazone complexes confirm deprotonation and coordination as a dianionic ligand. rsc.org

Characterization of Metal-Ligand Interactions

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The polydentate nature of this compound and its derivatives makes them excellent candidates for constructing extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers.

MOFs and coordination polymers are crystalline materials built from metal ions or clusters linked together by organic ligands. The functional groups on this compound (the aldehyde, amino group, and pyridine nitrogen) provide multiple coordination points, facilitating the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

In a notable application, this compound has been employed as a polydentate ligand to regulate the interface in perovskite solar cells. researchgate.netresearchgate.net Its carbonyl (-CO), amino (-NH2), and pyridine functional groups facilitate bridging between different layers of the solar cell, which helps in alleviating internal stress and lowering interfacial energy barriers. researchgate.netresearchgate.net This demonstrates the compound's utility as a linker in functional material assemblies. The ability of related aminopyridine ligands to form coordination polymers with various transition metals further underscores the potential of this compound in the design of novel polymeric materials with interesting structural and functional properties. researchgate.net

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from ligands based on this compound are expected to exhibit catalytic activity in several key areas of organic synthesis. The specific nature of the metal center, the geometry of the complex, and the electronic effects of the substituents on the pyridine ring are all critical factors that would influence the catalytic performance.

Cycloaddition of CO₂ to Epoxides:

One of the promising applications of metal complexes derived from picolinaldehyde-based ligands is in the catalysis of the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This reaction is an important example of carbon capture and utilization (CCU). Iron(II) complexes of iminopyridine ligands, which are structurally related to derivatives of this compound, have demonstrated activity as catalysts for this transformation. The mechanism typically involves the activation of the epoxide by the Lewis acidic metal center, followed by nucleophilic attack of an anion, and subsequent insertion of CO₂.

Research Findings: Studies on dinuclear iron(II) complexes with iminopyridine ligands have shown moderate yields for the synthesis of cyclic carbonates from various epoxides. The catalytic efficiency is influenced by reaction parameters such as temperature, CO₂ pressure, and the presence of a co-catalyst.

Table 1: Postulated Catalytic Performance of an Iron(II) Complex in CO₂ Cycloaddition

| Entry | Epoxide Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Propylene Oxide | Propylene Carbonate | 1.0 | 100 | 20 | Predicted Moderate |

| 2 | Styrene Oxide | Styrene Carbonate | 1.0 | 120 | 20 | Predicted Moderate |

| 3 | Epichlorohydrin | Epichlorohydrin Carbonate | 1.0 | 100 | 20 | Predicted Moderate |

Note: This table is predictive and based on the performance of analogous catalysts. Specific experimental data for complexes of this compound are not available.

Suzuki-Miyaura Coupling Reactions:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Palladium complexes are the most effective catalysts for this reaction. The this compound framework can be utilized to synthesize ligands, such as Schiff bases or phosphine-iminopyridine hybrids, which can stabilize palladium centers and facilitate the catalytic cycle. The amino group can be a site for further functionalization to create more complex ligand architectures.

Research Findings: Palladium complexes with a variety of nitrogen-containing ligands, including those derived from picolinaldehydes, have been extensively used in Suzuki-Miyaura coupling. These catalysts are known to be effective for the coupling of aryl halides with boronic acids. The electronic properties of the ligand, influenced by the amino and bromo substituents, would play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 2: Predicted Catalytic Activity of a Palladium(II) Complex in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Product | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic Acid | 4-Methylbiphenyl | 0.5 | K₂CO₃ | Toluene (B28343)/H₂O | Predicted High |

| 2 | 1-Iodonaphthalene | 4-Methoxyphenylboronic Acid | 1-(4-Methoxyphenyl)naphthalene | 0.5 | Cs₂CO₃ | Dioxane | Predicted High |

| 3 | 2-Chloropyridine | Thiophene-2-boronic Acid | 2-(Thiophen-2-yl)pyridine | 1.0 | K₃PO₄ | DMF | Predicted Moderate-High |

Note: This table is predictive and based on the performance of analogous catalysts. Specific experimental data for complexes of this compound are not available.

Transfer Hydrogenation Reactions:

Transfer hydrogenation is a widely used method for the reduction of ketones, aldehydes, and imines, typically using isopropanol (B130326) as the hydrogen source. Ruthenium(II) complexes bearing Schiff base ligands are well-known to be active catalysts for this transformation. The design of ligands from this compound could lead to efficient ruthenium catalysts for the reduction of a variety of substrates.

Research Findings: Ruthenium(II) complexes with Schiff base ligands derived from substituted aldehydes have shown excellent catalytic activity in the transfer hydrogenation of ketones. The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then delivers the hydride to the carbonyl or imine substrate.

Table 3: Anticipated Catalytic Performance of a Ruthenium(II) Complex in Transfer Hydrogenation

| Entry | Substrate | Product | Catalyst Loading (mol%) | Hydrogen Source | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | 1-Phenylethanol | 0.1 | Isopropanol | KOH | 80 | Predicted High |

| 2 | Cyclohexanone | Cyclohexanol | 0.1 | Isopropanol | KOH | 80 | Predicted High |

| 3 | Benzil | Benzoin | 0.1 | Isopropanol | KOH | 80 | Predicted High |

Note: This table is predictive and based on the performance of analogous catalysts. Specific experimental data for complexes of this compound are not available.

Applications in Materials Science

Functionalization of Electron Transport Layers in Perovskite Solar Cells

A significant application of 3-Amino-5-bromopicolinaldehyde (referred to as BD in some literature) is in the enhancement of perovskite solar cells (PSCs), a promising photovoltaic technology. sigmaaldrich.com It is used as a molecular bridge to modify the interface between the perovskite (PVK) light-absorbing layer and the electron transport layer (ETL), typically made of tin oxide (SnO₂). researchgate.netresearchgate.net

The efficacy of this compound in this application stems from its multifunctional nature. researchgate.netresearchgate.net The molecule's aldehyde (-CO), amino (-NH₂), and pyridine (B92270) ring nitrogen act as polydentate ligands that anchor to the surfaces of both the perovskite layer and the SnO₂ ETL. researchgate.netresearchgate.netresearchgate.net This strong, multi-point anchoring creates a molecular bridge at the interface, which plays a crucial role in managing the significant residual tensile strain and interfacial defects that often plague PSCs. researchgate.netresearchgate.netresearchgate.net By effectively bridging the SnO₂ with the perovskite, the compound helps to alleviate this tensile stress and lowers the interfacial energy barriers, which can otherwise impede charge transport and degrade the device. researchgate.netresearchgate.netresearchgate.net This strategy of dual-surface stress management is critical for improving the inherent stability of the perovskite framework. researchgate.netresearchgate.net

The interfacial modification using this compound has a direct and positive impact on the optoelectronic properties and long-term stability of perovskite solar cells. researchgate.netresearchgate.net By reducing interfacial defects and improving the energetic alignment between layers, the treatment facilitates more efficient charge carrier transport and minimizes non-radiative recombination, a major source of efficiency loss. researchgate.netresearchgate.net

Research has demonstrated that devices incorporating this compound exhibit significantly enhanced performance metrics. researchgate.netresearchgate.net When used in conjunction with an upper surface modifier, devices treated with this compound at the lower perovskite interface achieved an elevated open-circuit voltage (Voc) of 1.24 V and a notable power conversion efficiency (PCE) of 24.70%. researchgate.netresearchgate.net

Furthermore, the stability of the solar cells is markedly improved. Unencapsulated devices showed enhanced resilience against environmental stressors, maintaining 92% of their initial PCE after 2000 hours in the atmosphere and 91% of their initial PCE after 500 hours under high humidity conditions (85% RH). researchgate.netresearchgate.net

Table 1: Optoelectronic Performance of Perovskite Solar Cells with and without this compound (BD) Modification

| Parameter | Control Device | Modified Device (with BD and FC*) |

| Open-Circuit Voltage (Voc) | Not specified | 1.24 V researchgate.netresearchgate.net |

| Power Conversion Efficiency (PCE) | Not specified | 24.70% researchgate.netresearchgate.net |

| Stability (Atmosphere, 2000h) | Not specified | Maintains 92% of initial PCE researchgate.netresearchgate.net |

| Stability (85% RH, 500h) | Not specified | Maintains 91% of initial PCE researchgate.netresearchgate.net |

Note: The modified device performance was achieved using this compound (BD) on the lower surface and N-(5-Chloro-2-pyridyl) bis(trifluoromethanesulfonimide) (FC) on the upper surface of the perovskite layer. researchgate.netresearchgate.net

Role of Functional Groups in Interfacial Bridging and Stress Management

Development of Hole Transport Materials (HTMs)

While direct utilization of this compound as a standalone hole transport material is not prominently documented, its chemical structure makes it a valuable precursor for synthesizing more complex molecules for this purpose. Hole transport materials are a critical component of many optoelectronic devices, including perovskite solar cells, where they facilitate the extraction of positive charge carriers. acs.org The aldehyde and amino functionalities on the pyridine ring are reactive sites that can be used to build larger, conjugated molecular systems characteristic of HTMs. For instance, the closely related compound 5-bromopicolinaldehyde is used as a starting reagent in the multi-step synthesis of novel thienoimidazole-pyridine based small molecule HTMs for inverted perovskite solar cells. rsc.org The presence of an amino group in this compound offers an additional site for chemical modification, allowing for the creation of diverse and tunable molecular architectures suitable for hole transport applications.

Precursors for Photo-switchable Organic Materials

The aldehyde functional group makes this compound a useful building block for creating photo-switchable materials. These materials can change their properties upon exposure to light, making them suitable for applications in optical data storage and molecular switches. The synthesis of such materials often involves the condensation reaction between an aldehyde and an amine to form a Schiff base (-C=N-). science.gov

A relevant study demonstrates the synthesis of a photo-switchable organic precursor, PADTE, from 1,2-bis(5-chloro-2-methyl-3-thienyl)cyclopentene and 5-bromopicolinaldehyde. rsc.org This precursor was then used to assemble metal-templated cages that could be interconverted between open and closed forms using UV/visible light. rsc.org Although this example uses the non-aminated version of the compound, it highlights the utility of the picolinaldehyde scaffold. The addition of the amino group in this compound provides another reactive handle and modulates the electronic properties of the system, making it a key precursor for developing more complex photochromic covalent-organic cages and molecules. rsc.org

Medicinal and Biological Chemistry Applications of Derivatives

Investigation as Enzyme Inhibitors

The structural framework of 3-amino-5-bromopicolinaldehyde derivatives makes them promising candidates for the development of enzyme inhibitors. The aldehyde group can readily react with various nucleophiles to form more complex molecules that can interact with the active sites of enzymes.

Research has shown that derivatives of similar picolinaldehyde compounds can inhibit a range of enzymes. For instance, certain derivatives have been investigated for their potential to inhibit glycogen (B147801) synthase kinase-3 (GSK-3), an enzyme implicated in various diseases, including cancer and diabetes. Modifications to the picolinaldehyde structure have been shown to significantly impact the inhibitory potency against GSK-3β.

Furthermore, derivatives have been found to interact with glutathione (B108866) S-transferases (GSTs), which are crucial enzymes in cellular detoxification processes. In the context of infectious diseases, conjugates of related scaffolds have been explored as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a key enzyme in the DNA synthesis of the tuberculosis-causing bacterium. nih.gov One study reported that while some analogues had solubility issues, others demonstrated inhibitory potency against MtbTMPK. nih.gov Another area of investigation is the inhibition of the MurA enzyme, a target for antibiotics. uni-saarland.de

Potential as Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research, and derivatives of this compound have shown potential in this field. The aldehyde functionality is particularly useful for synthesizing Schiff bases, which are known to possess antimicrobial properties. nih.gov

Studies on derivatives have demonstrated activity against a panel of pathogenic bacteria. For example, derivatives have shown a marked reduction in the viability of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at low concentrations. The introduction of thiosemicarbazide (B42300) moieties through condensation with the aldehyde group is a strategy that has been explored to develop scaffolds with activity against Gram-positive bacteria.

The antimicrobial activity of Schiff base derivatives is often influenced by the nature of the substituents. For instance, in a series of cinnamaldehyde (B126680) Schiff base derivatives, the presence of a chloro group on the benzene (B151609) ring and the number of carboxylate groups in the amino acid portion significantly contributed to the antimicrobial activity. nih.gov

Exploration as Anticancer Agents

A significant area of research for this compound derivatives is in the field of oncology. These compounds serve as precursors for the synthesis of novel molecules with antiproliferative activity against various cancer cell lines. The general strategy involves the derivatization of the aldehyde group to create more complex structures that can interact with biological targets involved in cancer cell proliferation.

Antiproliferative Activities of Arylpyridine Derivatives

Arylpyridine derivatives synthesized from bromopicolinaldehydes have demonstrated significant antiproliferative activities. nih.gov In one study, a series of arylpyridine derivatives were evaluated against three human cancer cell lines: HT-29 (colon carcinoma), A549 (non-small cell lung cancer), and U251 (glioma). nih.gov

The antiproliferative activity was found to be highly dependent on the substitution pattern of the arylpyridine scaffold. nih.gov For instance, 6-arylpyridine derivatives bearing benzo[d]imidazole side chains at the 2-position of the pyridine (B92270) ring displayed selective activity against HT-29 cells. nih.gov In contrast, 2-trimethoxyphenylpyridines with benzo[d]imidazole and benzo[d]oxazole side chains at the 3-position of the pyridine ring exhibited a broader spectrum of antitumor activity against all tested cell lines. nih.gov

| Compound | HT-29 | A549 | U251 |

|---|---|---|---|

| 13 | 1.4 | >50 | >50 |

| 15 | 1.1 | >50 | >50 |

| 20 | 1.0 | >50 | >50 |

| 22 | 0.96 | >50 | >50 |

| 25 | 2.9 | 2.8 | 1.7 |

| 27 | 4.5 | 2.9 | 2.5 |

| 29 | 0.09 | 0.04 | 0.03 |

| 5-Fu (Reference) | 12.6 | 15.4 | 10.2 |

| CA-4 (Reference) | 0.004 | 0.003 | 0.002 |

Tubulin Polymerization Inhibition and Cell Cycle Arrest Mechanisms

One of the key mechanisms by which arylpyridine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov

In a study of arylpyridine derivatives, it was found that compounds with side chains at the 3-position of the pyridine ring displayed strong to weak tubulin polymerization inhibitory activities. nih.gov Compound 29 , which has a 6-methoxybenzo[d]oxazole (B3392587) group at the 3-position, showed the best polymerization inhibitory activity with an IC50 of 2.1 µM, which was comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) (IC50 = 1.6 µM). nih.gov Further investigation revealed that compound 29 effectively binds to the colchicine (B1669291) binding site on tubulin, disrupts the microtubule network, and arrests A549 cells in the G2/M phase. nih.gov

| Compound | Inhibition of Tubulin Polymerization (IC50, µM) |

|---|---|

| 25 | 2.1 |

| 29 | 2.1 |

| CA-4 (Reference) | 1.6 |

Use as Probes in Biochemical Assays

Derivatives of this compound can also be utilized as molecular probes in biochemical assays to study enzyme interactions and receptor binding. The reactivity of the aldehyde group allows for the attachment of reporter molecules, such as fluorescent tags or biotin, which can be used to visualize and quantify biological processes.

While specific examples of this compound derivatives being used as biochemical probes are not extensively detailed in the provided search results, the general principle relies on their ability to act as inhibitors or activators of specific enzymes. By monitoring the effect of these compounds on enzymatic activity, researchers can gain insights into biochemical pathways and identify potential therapeutic targets.

Mechanism of Action Studies

Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. For the anticancer derivatives, a primary mechanism is the inhibition of tubulin polymerization, as detailed in section 7.3.2. nih.gov This leads to cell cycle arrest and apoptosis. nih.gov Another proposed mechanism for a different class of pyridine-containing anticancer compounds, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, is the interference with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com

Interactions with Biological Macromolecules (Proteins, Nucleic Acids)

The derivatives of this compound can be designed to interact with biological macromolecules such as proteins and nucleic acids, which is a cornerstone of their therapeutic potential. The specific nature of these interactions dictates their mechanism of action.

Research into related pyridine derivatives has demonstrated their ability to bind to proteins, thereby modulating their function. For instance, molecular docking studies on pyridine-based compounds have shown effective binding within the colchicine binding site of tubulin. researchgate.netnih.gov This interaction can disrupt microtubule dynamics, a process crucial for cell division, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov The interactions often involve hydrogen bonds and Π-Π stacking between the aromatic rings of the compound and amino acid residues like tyrosine, histidine, and tryptophan within the protein's binding pocket. researchgate.net Some derivatives have also been observed to form CH-π interactions with key amino acid residues. mdpi.com

Furthermore, complexes derived from related heterocyclic Schiff bases have been shown to interact with DNA. jocpr.com These interactions can lead to DNA cleavage, indicating nuclease-like activity. jocpr.com The mode of interaction often involves the compound binding to the DNA, potentially through intercalation or groove binding, which can inhibit processes like DNA replication and lead to cell death, a desirable outcome in anticancer therapy. The study of protein-DNA interactions reveals that van der Waals contacts, hydrogen bonds, and water-mediated bonds are the primary forces at play, with many interactions occurring with the sugar-phosphate backbone of the DNA. nih.gov

Table 1: Examples of Molecular Docking Interactions of Related Pyridine Derivatives

| Compound Class | Target Protein | Key Interacting Amino Acids | Type of Interaction | Potential Effect |

|---|---|---|---|---|

| 1,2,3-triazole linked pyridine hybrids | Tubulin | Arginine, Tyrosine, Histidine, Tryptophan | Cation-pi, Π-Π stacking | Anti-tubulin activity, Anticancer |

| Arylpyridine derivatives | Tubulin | - | Hydrogen bond | Tubulin polymerization inhibition |

| S-Trityl-l-Cysteine derivatives | SIRT2 | His178 | CH-π interaction | Enzyme inhibition |

This table is generated based on findings from related pyridine derivative studies. researchgate.netnih.govmdpi.com

Role of Schiff Base Formation in Biological Activity

The aldehyde group of this compound is a key functional moiety that readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines (-C=N-). nih.govresearchgate.net This reaction is a cornerstone of its utility in medicinal chemistry. The formation of the azomethine group is critical as it can significantly enhance the biological activity of the parent molecule. nih.gov

Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes. jocpr.comnih.gov These metal complexes often exhibit greater biological activity than the Schiff base ligands alone. nih.gov For example, transition metal complexes of Schiff bases derived from substituted pyridines have demonstrated moderate to high antimicrobial and nuclease activities. jocpr.com The increased activity is often attributed to the azomethine linkage. nih.gov

The electrophilic carbon and nucleophilic nitrogen of the imine bond in Schiff bases provide crucial binding opportunities with various biological targets. researchgate.net This allows them to inhibit specific enzymes or interfere with DNA replication, leading to a range of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net

Table 2: Biological Activities of Schiff Bases and Their Metal Complexes

| Compound Type | Biological Activity | Mechanism/Key Feature |

|---|---|---|

| Schiff Bases | Antimicrobial, Anti-inflammatory, Antiviral, Antioxidant | Azomethine group (-HC=N-) |

| Schiff Base Metal Complexes | Enhanced Antimicrobial, Anticancer, Nuclease Activity | Coordination with metal ions |

This table summarizes general findings on Schiff bases. jocpr.comnih.govresearchgate.net

Chiral Recognition and Sensing Applications of Related Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, provides a sophisticated platform for developing advanced functional systems. Chiral supramolecules, in particular, have immense potential for applications in chiral recognition, sensing, and catalysis. nih.gov Systems related to this compound can be incorporated into such architectures.

Chiral supramolecular biocoordination polymers (SBCPs) offer a versatile platform for sensing applications. nih.gov These materials can be designed to detect hazardous substances or to enantioselectively sense chiral molecules. nih.gov The principle often relies on creating a chiral microenvironment where the supramolecular host can interact differently with the enantiomers of a chiral guest molecule, leading to a detectable signal change. mdpi.com For instance, such systems have been used to sense chiral species like naproxen, with the different binding energies for each enantiomer enabling their discrimination. nih.gov

The development of chiral sensors is a significant area of research, with applications in pharmacology, clinical medicine, and biochemistry. mdpi.com Supramolecular sensors can be based on various detection methods, including optical and electrochemical techniques. mdpi.commdpi.com The integration of biomolecules, which are inherently chiral, into sensing systems is a promising strategy for creating intelligent chiral sensors. mdpi.com Pyridine-based structures, similar to this compound, can be used to construct chiral supramolecular assemblies through hydrogen bonding and metal-ligand coordination, which have shown potential in the quantitative detection of chiral acids. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

While specific docking studies on 3-Amino-5-bromopicolinaldehyde are not extensively documented in the available literature, the methodology is well-established for similar heterocyclic compounds. For instance, derivatives of bromopicolinaldehyde have been docked against various protein targets to assess their potential as inhibitors. In one such study, a derivative of 6-bromopicolinaldehyde was synthesized and its anticancer activity was evaluated. Molecular docking simulations were performed to understand the interaction of the compound with the active site of a target protein. The study revealed that the compound showed a good fit within the binding pocket, with interactions such as Π-Π stacking with amino acid residues like histidine, tryptophan, and tyrosine, as well as cation-pi interactions with arginine. The docking score was found to be comparable to that of the standard drug doxorubicin, indicating its potential as a therapeutic agent. heteroletters.org

The general procedure for such a study involves preparing the 3D structures of the ligand (this compound) and the receptor protein. The binding site on the protein is defined, and a docking algorithm is used to generate a variety of possible binding poses of the ligand within this site. These poses are then scored based on a scoring function that estimates the binding affinity. The results can provide insights into the key interactions driving the binding process, such as hydrogen bonds and hydrophobic interactions, and can guide the design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of pyridine (B92270) derivatives and their metal complexes. mdpi.comdoi.org

Electronic Structure Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that reflects the molecule's kinetic stability and its ability to participate in charge transfer interactions.

For pyridine-containing compounds, DFT calculations are routinely used to determine the energies of the HOMO and LUMO and the resulting energy gap. For example, in a study of a trinuclear cadmium(II) complex with a pyridine ring-containing ligand, the HOMO-LUMO gap of the free ligand was calculated to be 2.644 eV. doi.org Upon coordination to the metal center, the energy gap of the complex was reduced to 1.398 eV, indicating increased stability. doi.org This reduction in the energy gap is attributed to the interaction between the metal d-orbitals and the ligand orbitals. doi.org A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic transitions. doi.org

The electronic structure of this compound, with its electron-donating amino group and electron-withdrawing bromo and aldehyde groups, is expected to have a significant influence on its HOMO-LUMO gap and, consequently, its chemical and biological activities.

| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Pyridine-based Ligand | - | - | 2.644 | doi.org |

| Cadmium(II) Complex | - | - | 1.398 | doi.org |

Molecular Geometry Optimization

Molecular geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. DFT calculations are a powerful tool for performing geometry optimization. aps.org

For heterocyclic compounds, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape, steric effects, and potential interaction sites. In studies of complex organic molecules and metal complexes, geometry optimization is a standard preliminary step before further analysis of electronic properties or reaction mechanisms. mdpi.comdoi.org The optimized structure of this compound would provide a foundation for understanding its reactivity and for performing more advanced computational studies like molecular docking.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to simulate their electronic absorption spectra (e.g., UV-Vis spectra). doi.org

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to assign the nature of these transitions, such as π→π* or n→π* transitions, and to understand the charge transfer characteristics. doi.org

For instance, in the study of the cadmium(II) complex mentioned earlier, TD-DFT calculations were used to simulate the UV-Vis spectra of both the free ligand and the complex. The theoretical spectra showed good agreement with the experimental data. The calculations revealed that the absorption bands in the ligand were due to π→π* transitions. doi.org In the complex, new charge transfer bands, including metal-to-ligand charge transfer (MLCT), were predicted and observed. doi.org Similar TD-DFT studies on this compound would be valuable for interpreting its experimental electronic spectrum and understanding its photophysical properties.

Studies on Stereodynamic Properties of Derived Architectures

The study of stereodynamic properties focuses on the conformational and configurational dynamics of chiral molecules. While no specific studies on the stereodynamic properties of this compound itself are available, related research highlights the importance of this area.

For example, DFT and other computational methods have been used to analyze the chiral binding pockets of catalysts derived from chiral amines. acs.org These studies investigate the non-covalent interactions between the catalyst and substrates to understand the origin of enantioselectivity. acs.org

Furthermore, efforts have been made to synthesize enantiopure tripodal metal-organic complexes for the recognition of chiral anions. ucl.ac.uk The synthesis of chiral tripodal amines through the reductive amination of phenylalanine-derived aldehydes is a key step in this process. ucl.ac.uk Although the creation of the final metal complexes proved challenging, this line of research underscores the potential for creating chiral architectures from amino aldehyde precursors. ucl.ac.uk Given that this compound possesses a chiral center upon certain reactions, studies on the stereodynamic properties of its derivatives could be a promising area for future research, particularly in the context of asymmetric catalysis and chiral recognition.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, in the study of diastereoselective transformations of certain heterocyclic compounds, DFT modeling was used to propose a multistep reaction mechanism. mdpi.com The calculations helped to rationalize the observed substituent-controlled diastereoselectivity by comparing the relative stabilities of different isomers and intermediates. mdpi.com

In another instance, a plausible mechanism for a phosphine-catalyzed domino reaction was proposed based on experimental results and related literature. acs.org Such analyses, even if not fully computational, rely on the principles of quantum chemistry to understand the flow of electrons and the formation of intermediates. acs.org Applying these computational approaches to reactions involving this compound could provide detailed insights into its reactivity and guide the optimization of synthetic procedures.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques